
Antifungal agent 94
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’agent antifongique 94 est un composé connu pour ses puissantes propriétés antifongiques. Il a montré une efficacité significative contre une variété de souches fongiques, ce qui en fait un outil précieux dans le traitement des infections fongiques. Ce composé est particulièrement efficace contre les espèces de Candida, qui sont des agents pathogènes courants responsables d'infections chez l'homme .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'agent antifongique 94 implique plusieurs étapes, commençant par la préparation de la structure de base. Le processus comprend généralement les étapes suivantes :
Formation de la structure de base : La première étape implique la formation de la structure de base par une série de réactions de condensation.
Fonctionnalisation : La structure de base est ensuite fonctionnalisée en introduisant divers groupes fonctionnels par des réactions de substitution.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour garantir une pureté élevée.
Méthodes de production industrielle
Dans les milieux industriels, la production de l'agent antifongique 94 est mise à l'échelle en utilisant des procédés discontinus ou en continu. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les impuretés. Les solvants et réactifs courants utilisés dans la production industrielle comprennent le diméthylsulfoxyde, le polyéthylène glycol et le Tween 80 .
Analyse Des Réactions Chimiques
Types de réactions
L'agent antifongique 94 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des produits réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour garantir des rendements optimaux .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'agent antifongique 94. Ces dérivés présentent souvent différents niveaux d'activité antifongique, qui peuvent être exploités pour des applications spécifiques .
Applications de la recherche scientifique
L'agent antifongique 94 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle dans l'étude des mécanismes antifongiques et le développement de nouveaux agents antifongiques.
Biologie : Il est utilisé dans la recherche sur la biologie fongique et l'interaction entre les champignons et les agents antifongiques.
Médecine : Il est utilisé dans le développement de nouvelles thérapies antifongiques et dans des études cliniques pour évaluer son efficacité et sa sécurité.
Industrie : Il est utilisé dans la formulation de produits antifongiques pour des applications agricoles et industrielles
Mécanisme d'action
Le mécanisme d'action de l'agent antifongique 94 implique l'inhibition de la biosynthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. En inhibant l'enzyme lanostérol 14α-déméthylase, l'agent antifongique 94 perturbe l'intégrité de la membrane cellulaire fongique, conduisant à la mort cellulaire. Ce mécanisme est similaire à celui d'autres agents antifongiques azolés .
Applications De Recherche Scientifique
Antifungal agent 94 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of antifungal mechanisms and the development of new antifungal agents.
Biology: It is used in research on fungal biology and the interaction between fungi and antifungal agents.
Medicine: It is used in the development of new antifungal therapies and in clinical studies to evaluate its efficacy and safety.
Industry: It is used in the formulation of antifungal products for agricultural and industrial applications
Mécanisme D'action
The mechanism of action of Antifungal agent 94 involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. By inhibiting the enzyme lanosterol 14α-demethylase, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to that of other azole antifungal agents .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à l'agent antifongique 94 comprennent d'autres agents antifongiques azolés tels que le fluconazole, l'itraconazole et le voriconazole. Ces composés inhibent également la biosynthèse de l'ergostérol, mais peuvent différer dans leur spectre d'activité et leurs propriétés pharmacocinétiques .
Unicité
Ce qui distingue l'agent antifongique 94 des autres composés similaires, c'est son large spectre d'activité contre diverses espèces de Candida et son potentiel de développement de résistance plus faible. De plus, sa structure chimique unique permet des modifications qui peuvent améliorer ses propriétés antifongiques et réduire les effets secondaires .
Propriétés
Formule moléculaire |
C17H17ClN2O6S2 |
|---|---|
Poids moléculaire |
444.9 g/mol |
Nom IUPAC |
3-(3-acetyl-5-butylsulfonyl-1-oxo-2H-1,3,4-thiadiazol-2-yl)-6-chlorochromen-4-one |
InChI |
InChI=1S/C17H17ClN2O6S2/c1-3-4-7-28(24,25)17-19-20(10(2)21)16(27(17)23)13-9-26-14-6-5-11(18)8-12(14)15(13)22/h5-6,8-9,16H,3-4,7H2,1-2H3 |
Clé InChI |
PGBPZLCRQYBMBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)C1=NN(C(S1=O)C2=COC3=C(C2=O)C=C(C=C3)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



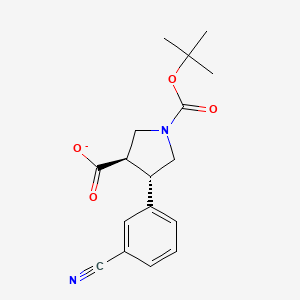
![2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12372272.png)
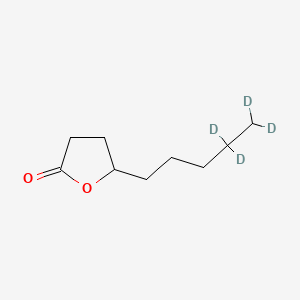
![N-hydroxy-6-[[3-methyl-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]hexanamide](/img/structure/B12372292.png)
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[[9-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononyl]carbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12372294.png)
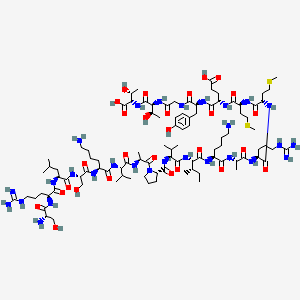
![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)
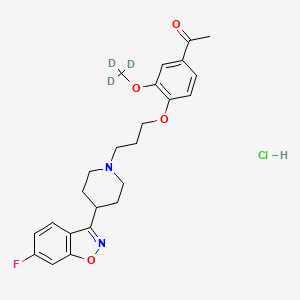
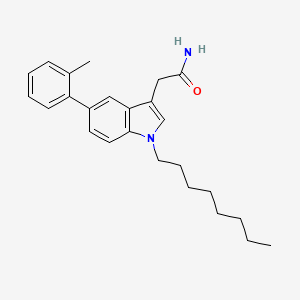

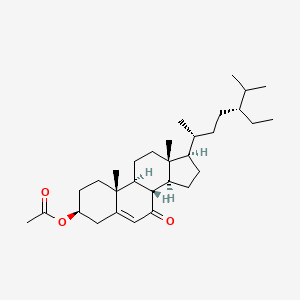
![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)
